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molecular formula C11H14BrClO B8783250 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene

4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene

Cat. No. B8783250
M. Wt: 277.58 g/mol
InChI Key: KFOOXLHRNQVOAX-UHFFFAOYSA-N
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Patent
US07196108B2

Procedure details

Sulfuric acid (2 mL, 0.033 mol) was added dropwise under argon to 4-bromoanisole (14.6 mL, 0.117 mol). The mixture was warmed to 40–43° C. (warm water bath) and 3-chloro-2-methyl propene was added dropwise in 4 equal portions over 2 hrs. After 2 hrs at 40–43° C. the solution was diluted with dichloromethane and washed successively with water, saturated aqueous NaHCO3, water and brine, dried (MgSO4), filtered and evaporated. The residue was crystallized from hexanes to give 14.1 g of 4-bromo-2-(2-chloro-1,1-dimethyl-ethyl)-1-methoxy-benzene. The mother liquor was further purified on silica gel (10% ethyl acetate in hexane) to afford additional 4.8 g of product. 58% yield. 1H NMR (300 MHz; CDCl3): δ 1.43 (s, 6H), 3.82 (s, 3H), 3.93 (s, 2H), 6.75 (dd, J=2.4 Hz and 7.2 Hz, 1H), 7.32 (m, 2H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.O.[Cl:16][CH2:17][C:18]([CH3:20])=[CH2:19]>ClCCl>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([C:18]([CH3:20])([CH3:19])[CH2:17][Cl:16])[CH:8]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
14.6 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 40–43° C.
ADDITION
Type
ADDITION
Details
was added dropwise in 4 equal portions over 2 hrs
Duration
2 h
WASH
Type
WASH
Details
washed successively with water, saturated aqueous NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)C(CCl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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